molecular formula C7H5IN2O B13679085 3-Iodofuro[3,2-c]pyridin-4-amine

3-Iodofuro[3,2-c]pyridin-4-amine

Cat. No.: B13679085
M. Wt: 260.03 g/mol
InChI Key: HSWAWQPOEJPEGL-UHFFFAOYSA-N
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Description

3-Iodofuro[3,2-c]pyridin-4-amine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring, with an iodine atom attached to the furan ring and an amine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodofuro[3,2-c]pyridin-4-amine typically involves the iodination of a furo[3,2-c]pyridine precursor. One common method is the electrophilic iodination using iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl or heterobiaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodofuro[3,2-c]pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 3-Iodofuro[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-3-pyridinamine: Similar structure but lacks the fused furan ring.

    2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine: Contains additional chlorine atoms and a different ring fusion pattern.

    N-(pyridin-4-yl)pyridin-4-amine: Lacks the furan ring and iodine atom.

Uniqueness

3-Iodofuro[3,2-c]pyridin-4-amine is unique due to its specific fused ring system and the presence of both an iodine atom and an amine group

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

3-iodofuro[3,2-c]pyridin-4-amine

InChI

InChI=1S/C7H5IN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10)

InChI Key

HSWAWQPOEJPEGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC=C2I)N

Origin of Product

United States

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